1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
CAS No.: 879053-78-8
Cat. No.: VC21523666
Molecular Formula: C16H24FN3O2S
Molecular Weight: 341.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879053-78-8 |
|---|---|
| Molecular Formula | C16H24FN3O2S |
| Molecular Weight | 341.4g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C16H24FN3O2S/c1-14-6-8-19(9-7-14)23(21,22)20-12-10-18(11-13-20)16-4-2-15(17)3-5-16/h2-5,14H,6-13H2,1H3 |
| Standard InChI Key | FWRPZNWAZYZADL-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Introduction
The compound 1-(4-Fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine is a synthetic organic molecule belonging to the class of piperazine derivatives. These compounds are widely studied for their diverse biological activities, including potential therapeutic applications in antiviral, antibacterial, and anticancer treatments. This article provides a detailed analysis of the compound’s chemical structure, synthesis, properties, and potential biological applications.
Structural Features
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The compound contains a piperazine ring, functionalized with a sulfonamide group and a fluorophenyl moiety.
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The presence of the fluorine atom on the aromatic ring enhances its lipophilicity and potential interactions with biological targets.
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The sulfonamide group is known for its bioactive properties, often contributing to enzyme inhibition or receptor binding.
Synthesis
The synthesis of this compound typically involves:
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Formation of the Piperazine Core: Piperazine is functionalized by introducing sulfonamide groups using sulfonyl chlorides under basic conditions.
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Fluorophenyl Substitution: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorinated aromatic precursors.
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Final Assembly: The methylpiperidine moiety is attached through reductive amination or alkylation reactions.
Reaction Conditions:
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Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
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Catalysts: Triethylamine (TEA) or potassium carbonate (K2CO3)
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Temperature: Typically between 60–100°C
Antiviral Activity
Piperazine derivatives, including fluorophenyl-substituted ones, have shown activity against various viruses such as HSV-1 and influenza A virus due to their ability to disrupt viral polymerase interactions or inhibit viral replication .
Anticancer Potential
Sulfonamide derivatives have been investigated for their cytotoxic effects on tumor cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The fluorophenyl group enhances binding affinity to cancer-related targets .
Mechanism of Action
The compound’s mechanism of action depends on its target:
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Antiviral Mechanism: Inhibition of viral RNA polymerase or disruption of protein-protein interactions critical for viral replication .
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Antibacterial Mechanism: Competitive inhibition of bacterial enzymes involved in folate synthesis.
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Anticancer Mechanism: Induction of apoptosis in cancer cells by interfering with cellular signaling pathways.
Cytotoxicity
Studies on related compounds indicate a cytotoxic concentration (CC50) range of ~50–100 μM in cancer cell lines .
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